molecular formula C16H21N5OS B5591672 N-[4-(methylthio)phenyl]-N'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)urea

N-[4-(methylthio)phenyl]-N'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)urea

Cat. No. B5591672
M. Wt: 331.4 g/mol
InChI Key: VXZKVJRPELGLSM-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • A general approach to synthesizing functionalized tetrahydro-1,3-diazepin-2-ones, which could share similarities with the target compound, involves ring expansion reactions and nucleophilic substitution, leading to multifunctionalized diazepinones (Fesenko et al., 2012).

Molecular Structure Analysis

  • The molecular structures of pyrazolodiazepine derivatives, including their hydrogen-bonded hexamers formation, have been extensively studied, providing insights into the supramolecular arrangements that could be similar to the target compound (Low et al., 2002).

Chemical Reactions and Properties

  • The synthesis of N-substituted phenyl-N'-(1-methyl-3-ethyl-4-chloro-5-pyrazole-formyl)(thio)urea derivatives reveals insights into the types of chemical reactions and properties, including their acaricidal activity, that compounds with similar structures might exhibit (Xie Xian-ye, 2007).

Physical Properties Analysis

  • Research on the synthesis and properties of 1-[(adamantan-1-yl)methyl]-3-pyrazolyl ureas provides examples of how substituents can affect physical properties, such as solubility, which could be relevant when considering similar urea derivatives (D'yachenko et al., 2019).

Chemical Properties Analysis

  • The preparation and examination of compounds like 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone N(4)-methyl-N(4)-phenylthiosemicarbazone underline the importance of understanding the chemical properties, including theoretical and experimental analyses of their non-linear optical (NLO) material potential, which may provide parallels to the chemical behavior of the target compound (Sangeetha et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Urea derivatives can interact with a variety of biological targets, including enzymes, receptors, and other proteins .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could involve further studying the compound’s biological activity, optimizing its structure for better activity or selectivity, and investigating its potential uses in medicine or other fields .

properties

IUPAC Name

1-(4-methylsulfanylphenyl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5OS/c1-23-15-5-3-12(4-6-15)19-16(22)18-10-13-9-14-11-17-7-2-8-21(14)20-13/h3-6,9,17H,2,7-8,10-11H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZKVJRPELGLSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)NC(=O)NCC2=NN3CCCNCC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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